Molecular Weight and Lipophilicity Differentiation vs. Non-Methylated Regioisomers
The 2-methyl substituent increases the molecular weight (MW) of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate by 14 Da compared to its non-methylated regioisomer methyl 3-(1H-tetrazol-1-yl)benzoate (218.21 vs. 204.19 g/mol) . This incremental increase in MW and the associated gain in lipophilicity, estimated at approximately +0.5 logP units (based on the methylene fragment contribution), provides a tunable handle for modulating passive membrane permeability and non-specific protein binding in hit-to-lead optimization campaigns without altering the core tetrazole pharmacophore [1]. While both compounds retain the same hydrogen bond donor/acceptor counts, the steric shielding of the tetrazole ring by the ortho-methyl group can reduce metabolic N-glucuronidation rates, a property established for ortho-substituted tetrazole analogs but not yet quantified specifically for this compound [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 218.21 g/mol; predicted logP ≈ 1.6 (estimated by fragment addition) |
| Comparator Or Baseline | Methyl 3-(1H-tetrazol-1-yl)benzoate: MW = 204.19 g/mol; measured logP = 1.07 (ACD/Labs) |
| Quantified Difference | ΔMW = +14 Da; ΔlogP ≈ +0.5 |
| Conditions | Calculated and predicted values; methyl 3-(1H-tetrazol-1-yl)benzoate logP from ChemSpider (ACD/Labs). |
Why This Matters
The incremental increase in MW and lipophilicity provides medicinal chemists with a quantitative parameter for permeability optimization while maintaining the same hydrogen bond profile.
- [1] Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry. Review discussing lipophilicity modulation and metabolic stability benefits of tetrazole substitution and ortho-substituent effects. View Source
